For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 1H,1H,2H,2H-Perfluorodecylamine
This technical guide provides a comprehensive overview of the chemical and physical properties of 1H,1H,2H,2H-Perfluorodecylamine. The information is intended for researchers, scientists, and professionals in drug development who may be utilizing this compound in their work. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes.
Core Chemical Properties
1H,1H,2H,2H-Perfluorodecylamine, also known as 2-(Perfluorooctyl)ethylamine, is a fluorinated primary amine.[1][2] Its structure is characterized by a C8 perfluorinated chain attached to an ethylamine group. This structure imparts unique properties, including chemical inertness and potential for use in creating superhydrophobic surfaces.[3][4] It is considered a useful research chemical.[5]
Physicochemical Data
The fundamental physical and chemical properties of 1H,1H,2H,2H-Perfluorodecylamine are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 30670-30-5[1][2] |
| Molecular Formula | C₁₀H₆F₁₇N[1][2] |
| Molecular Weight | 463.13 g/mol [1][2] |
| Physical State | Low melting solid or liquid[6] |
| Appearance | Colorless |
| Melting Point | 9.6 – 10.3 °C[6] |
| Boiling Point | 73 °C at 7 mmHg[6] |
| Density | 1.595 g/cm³[1] |
| Synonyms | 2-(Perfluorooctyl)ethylamine, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-amine[2][7] |
Solubility Profile
Lower aliphatic amines are typically soluble in water due to their ability to form hydrogen bonds.[8] However, for higher amines like 1H,1H,2H,2H-Perfluorodecylamine, the long, hydrophobic fluorocarbon chain is expected to significantly decrease its solubility in water.[8] It is expected to be soluble in organic solvents such as alcohols, benzene, and ether.[8] Highly fluorinated compounds, in general, present unique solubility characteristics, often being both hydrophobic and lipophobic.[9]
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties of 1H,1H,2H,2H-Perfluorodecylamine.
Melting Point Determination (Capillary Method)
The melting point of a pure crystalline solid is a sharp, characteristic temperature range.[10] Impurities typically cause a depression and broadening of the melting range.[10]
Apparatus:
-
Mel-Temp apparatus or similar melting point apparatus[11]
-
Capillary tubes (sealed at one end)[11]
-
Mortar and pestle (if sample needs grinding)[12]
-
Sample of 1H,1H,2H,2H-Perfluorodecylamine
Procedure:
-
Sample Preparation: If the sample is solid, ensure it is finely powdered. Introduce a small amount of the compound into the open end of a capillary tube. Tap the sealed end of the tube on a hard surface to compact the sample to a height of about 2-3 mm.[11][12]
-
Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.[12]
-
Approximate Melting Point: If the melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to find an approximate range.[12][13]
-
Accurate Melting Point: Using a fresh sample, set the starting temperature to about 10-15 °C below the approximate melting point. Heat at a slow rate of 1-2 °C per minute.[12]
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid.[14] The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[14]
Apparatus:
-
Thiele tube[14]
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner)
-
Mineral oil
-
Sample of 1H,1H,2H,2H-Perfluorodecylamine
Procedure:
-
Sample Preparation: Add about 0.5 mL of the amine to the small test tube. Place a capillary tube, with its sealed end pointing up, into the test tube.[14]
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Insert the assembly into the Thiele tube containing mineral oil, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube.[14]
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out.[14] Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the vapor of the substance.
-
Data Recording: Remove the heat source and allow the apparatus to cool. The bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[14]
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.[15]
Apparatus:
-
Vials with PTFE-lined caps
-
Mechanical shaker or orbital incubator
-
Constant temperature bath
-
Syringe with a filter (e.g., 0.22 µm PTFE filter)
-
Analytical instrument for quantification (e.g., GC-MS or NMR)
-
Solvent of interest
-
Sample of 1H,1H,2H,2H-Perfluorodecylamine
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of 1H,1H,2H,2H-Perfluorodecylamine to a known volume of the solvent in a sealed vial. An excess of the amine should be visible.[15]
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: After equilibration, let the vial stand at the same constant temperature to allow the undissolved amine to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter to remove any undissolved particles.[15]
-
Quantification: Accurately dilute the filtered solution to a concentration that is within the working range of the analytical method. Quantify the concentration of the amine using a validated technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard, as fluorinated compounds may lack a UV chromophore.[15]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.[15]
Chemical Reactivity and Stability
-
Hazard Classification: 1H,1H,2H,2H-Perfluorodecylamine is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[6]
-
Handling Precautions: Due to its hazardous nature, appropriate personal protective equipment, including gloves, goggles, and respiratory protection, should be worn when handling this compound.[4][6] It should be handled in a well-ventilated area.[6]
-
Storage Conditions: It is recommended to store this chemical at 2°C - 8°C under an inert gas like nitrogen.[1] In general, it should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Mandatory Visualizations
Proposed Synthesis Pathway
The synthesis of fluorinated amines can often be achieved from corresponding fluorinated alcohols or iodides. The following diagram illustrates a plausible two-step synthesis pathway for 1H,1H,2H,2H-Perfluorodecylamine starting from the analogous alcohol, 1H,1H,2H,2H-Perfluoro-1-decanol.
Caption: Proposed two-step synthesis of 1H,1H,2H,2H-Perfluorodecylamine.
Experimental Workflow for Surface Modification
The amine functional group allows for the covalent attachment of 1H,1H,2H,2H-Perfluorodecylamine to various surfaces, thereby imparting the properties of the perfluoroalkyl chain, such as hydrophobicity.
Caption: Workflow for surface modification using the target amine.
References
- 1. 1H,1H,2H,2H-Perfluorodecylamine | 30670-30-5 | FP79983 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | 101947-16-4 [chemicalbook.com]
- 4. 1H,1H,2H,2H-Perfluorodecyltriethoxysilane: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. 1H,1H,2H,2H-Perfluorodecylamine | CymitQuimica [cymitquimica.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 1H,1H,2H,2H-Perfluorodecylamine | LGC Standards [lgcstandards.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. Determination of Melting Point [wiredchemist.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. thinksrs.com [thinksrs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
